molecular formula C7H6ClFO2S B1296305 3-Chloro-4-methylbenzenesulfonyl fluoride CAS No. 25300-22-5

3-Chloro-4-methylbenzenesulfonyl fluoride

Cat. No.: B1296305
CAS No.: 25300-22-5
M. Wt: 208.64 g/mol
InChI Key: GMIYUPVDARXJAI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Chloro-4-methylbenzenesulfonyl fluoride typically involves the chlorination of 4-methylbenzenesulfonyl chloride . The reaction conditions for this process include the use of appropriate chlorinating agents and controlled temperature settings to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Chloro-4-methylbenzenesulfonyl fluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylbenzenesulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids . This interaction is facilitated by the sulfonyl fluoride group, which acts as an electrophilic center, allowing the compound to react with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites.

Comparison with Similar Compounds

3-Chloro-4-methylbenzenesulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the presence of both chlorine and fluoride substituents, which can influence its chemical behavior and applications.

Properties

IUPAC Name

3-chloro-4-methylbenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIYUPVDARXJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300668
Record name 3-chloro-4-methylbenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25300-22-5
Record name NSC138272
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138272
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-4-methylbenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25300-22-5
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